molecular formula C11H14O B13779666 3-(3-Methyl-but-3-enyl)-phenol CAS No. 82615-37-0

3-(3-Methyl-but-3-enyl)-phenol

Cat. No.: B13779666
CAS No.: 82615-37-0
M. Wt: 162.23 g/mol
InChI Key: OTKXVYHZHXOALK-UHFFFAOYSA-N
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Description

3-(3-Methyl-but-3-enyl)-phenol is an organic compound characterized by a phenol group substituted with a 3-methyl-but-3-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-but-3-enyl)-phenol typically involves the alkylation of phenol with 3-methyl-but-3-enyl halides under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-but-3-enyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(3-Methyl-but-3-enyl)-phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-but-3-enyl)-phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the phenol group’s ability to donate hydrogen atoms, neutralizing free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-butenyl isovalerate
  • 3-Methyl-3-butenyl 3-methylbutanoate
  • 3-Methyl-3-buten-1-yl acetate

Uniqueness

3-(3-Methyl-but-3-enyl)-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

82615-37-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3-methylbut-3-enyl)phenol

InChI

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8,12H,1,6-7H2,2H3

InChI Key

OTKXVYHZHXOALK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)O

Origin of Product

United States

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